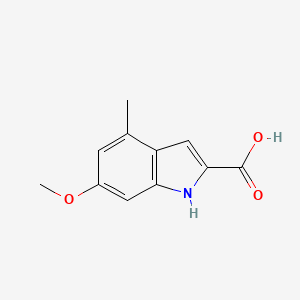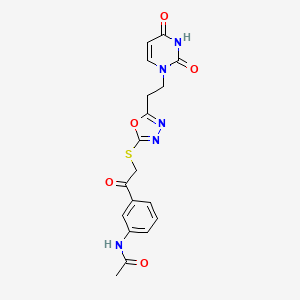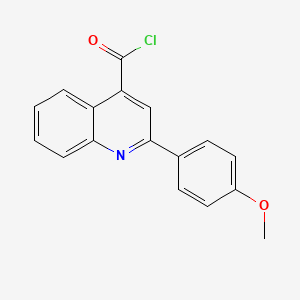![molecular formula C22H22N2O3S B2894688 N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1396884-33-5](/img/structure/B2894688.png)
N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide” is an oxalamide derivative with a biphenyl group and a thiophene group attached to it. Oxalamides are a class of compounds that contain a C2O2N2 ring, and they are known for their wide range of biological activities . The presence of the biphenyl and thiophene groups could potentially influence the properties and reactivity of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the biphenyl and thiophene groups could potentially influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in it. The oxalamide core could potentially undergo a variety of reactions, including hydrolysis, reduction, and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the functional groups present in it .Applications De Recherche Scientifique
Catalytic Applications
N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide demonstrates significant potential in catalytic applications. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide is identified as an effective catalyst system for Goldberg amidation, particularly with less reactive (hetero)aryl chlorides. This catalyst system has been applied to a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, achieving good to excellent yields. It's notable for enabling arylation of lactams and oxazolidinones, and for facilitating intramolecular cross-coupling products (Subhadip De, Junli Yin, & D. Ma, 2017).
Synthesis Methodologies
The compound is also relevant in novel synthesis methods. For example, a synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides was developed, showcasing the compound's utility in producing both anthranilic acid derivatives and oxalamides (V. Mamedov et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-[2-hydroxy-2-(4-phenylphenyl)propyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-22(27,15-24-21(26)20(25)23-14-19-8-5-13-28-19)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,27H,14-15H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAYILMEGQOUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894607.png)




![2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2894615.png)
![N-[4-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2894616.png)
![2-Chloro-1-spiro[2.3]hexan-2-ylethanone](/img/structure/B2894619.png)

![4-[(4-benzylpiperazin-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2894622.png)


![N-[Cyano(thiophen-3-YL)methyl]-2-(2,2-difluoroethoxy)pyridine-4-carboxamide](/img/structure/B2894627.png)
